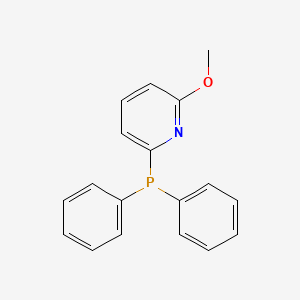
2-(Diphenylphosphanyl)-6-methoxypyridine
Cat. No. B8570825
M. Wt: 293.3 g/mol
InChI Key: FJVBCJYESPZDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05166411
Procedure details


2.7 g Sodium was added to 100 ml liquid ammonia at -80° C., and then 15.2 g of triphenylphosphine was added in 6 portions with stirring. The solution was slowly warmed to -40° C., kept at that temperature for 30 min, and then cooled again to -80° C. Then, 3.1 g of ammonium chloride was added to the stirred solution, followed by 10.9 g of 2-bromo-6-methoxypyridine in three portions. The cooling bath was removed and the ammonia was allowed to evaporate. The residue was worked up with water/dichloromethane as described in Preparation 1. Crystallization from hexane afforded 7 g of a somewhat impure product (characterized by 31P NMR: δp =-4.4 ppm) which was used as such in the following Examples.


[Compound]
Name
liquid
Quantity
100 mL
Type
solvent
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Na].N.[C:3]1([P:9](C2C=CC=CC=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl-].[NH4+].Br[C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([O:31][CH3:32])[N:26]=1>>[C:10]1([P:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:25]2[CH:30]=[CH:29][CH:28]=[C:27]([O:31][CH3:32])[N:26]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:3.4,^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
10.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled again to -80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evaporate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as described in Preparation 1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization from hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded 7 g of a somewhat impure product (characterized by 31P NMR: δp =-4.4 ppm) which
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=NC(=CC=C1)OC)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
